molecular formula C18H17NO4S B11409758 N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methoxy-N-phenylbenzamide

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methoxy-N-phenylbenzamide

Cat. No.: B11409758
M. Wt: 343.4 g/mol
InChI Key: IUUFIKSFEXOKCA-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methoxy-N-phenylbenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzamide core with a methoxy group and a dioxido-dihydrothienyl moiety, making it an interesting subject for studies in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methoxy-N-phenylbenzamide typically involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-phenyl-2,3-dihydrothieno[3,4-d][1,2]oxathiin-1,1-dioxide in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methoxy-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxido-dihydrothienyl moiety to a simpler thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide core or the thienyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or thienyl ring.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methoxy-N-phenylbenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It finds applications in materials science, such as in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity could be attributed to the inhibition of key enzymes in bacterial metabolism, while its anticancer properties might involve the disruption of cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylacetamide
  • N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-[3-(trifluoromethyl)phenyl]amine

Uniqueness

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methoxy-N-phenylbenzamide stands out due to its unique combination of a methoxy group and a dioxido-dihydrothienyl moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methoxy-N-phenylbenzamide

InChI

InChI=1S/C18H17NO4S/c1-23-17-9-7-14(8-10-17)18(20)19(15-5-3-2-4-6-15)16-11-12-24(21,22)13-16/h2-12,16H,13H2,1H3

InChI Key

IUUFIKSFEXOKCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3

Origin of Product

United States

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